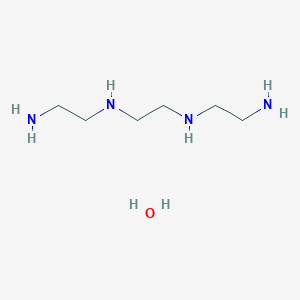

Triethylenetetramine hydrate

概述

描述

Triethylenetetramine hydrate is an organic compound with the chemical formula C6H18N4·xH2O. It is a colorless, oily liquid that is miscible with water and polar solvents. This compound is primarily used as a chelating agent, particularly for copper, and has applications in various fields such as medicine, chemistry, and industry .

准备方法

Synthetic Routes and Reaction Conditions

Triethylenetetramine hydrate can be synthesized through the reaction of ethylenediamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or water. The product is then purified through distillation or crystallization .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of ethylenediamine with ethylene oxide. This process involves the use of high temperatures and pressures to facilitate the reaction. The resulting product is then purified through distillation to obtain this compound with high purity .

化学反应分析

Key Reaction Pathway :

-

Dinitrile Formation :

-

Reduction & Deprotection :

The dinitrile is reduced to a diamine and acid-hydrolyzed to form TETA salts.

Chelation Reactions

TETA·H₂O acts as a polydentate ligand, forming stable complexes with transition metals:

| Metal Ion | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) | [Cu(TETA)]²⁺ | Wilson’s disease treatment | |

| Ni(II) | [Ni(TETA)(H₂O)]²⁺ | Analytical chemistry | |

| Pb(II) | Pb-TETA-MIP-206 composite | Wastewater remediation |

-

Mechanism : Coordination occurs via amine nitrogen atoms, displacing water ligands. For example, in Wilson’s disease, TETA binds excess copper for urinary excretion .

Polymerization Reactions

TETA·H₂O serves as an epoxy curing agent via nucleophilic addition:

-

Conditions : Room temperature curing with stoichiometric amine/epoxy ratios .

-

Thermal Stability : Decomposition of TETA-functionalized MOFs (e.g., TMIP-206) begins at 230°C, releasing trapped solvents and formates .

Acid-Base Reactions

TETA·H₂O reacts with acids to form stable salts:

| Salt Type | DSC Melting Range (°C) | Stability Notes | Source |

|---|---|---|---|

| Dihydrochloride (Form I) | 111–132 | Hygroscopic, crystalline | |

| Disuccinate | 170–190 | Anhydrous form preferred | |

| Tetramaleate dihydrate | N/A | Cell volume: 1757.56 ų |

CO₂ Capture Reactions

In ethanol solutions, TETA·H₂O reacts with CO₂ via two pathways :

-

Carbamate Formation :

-

Alkyl Carbonate Formation :

-

Efficiency : TETA/AMP/ethanol achieves 3.71 mol CO₂/kg with 95.4% regeneration efficiency after five cycles .

Thermal Decomposition

TGA analysis reveals three weight-loss stages :

-

Below 230°C : Loss of water and solvents.

-

230–525°C : Degradation of organic components.

-

Above 525°C : Residual ZrO₂ formation (in MOF composites).

Corrosion Inhibition (and Limitations)

While TETA forms protective films on steel, hydration weakens its efficacy:

科学研究应用

Pharmacological Applications

1.1 Treatment of Wilson's Disease

TETA is primarily known for its role as a chelator in the treatment of Wilson's disease, a genetic disorder that leads to copper accumulation in the body. It selectively binds to copper ions, facilitating their excretion and reducing toxicity. The compound has demonstrated a bioavailability of 8-30% and is mainly distributed in the liver, heart, and kidneys .

1.2 Anticancer Properties

Recent studies have highlighted TETA's potential in cancer treatment due to its telomerase-inhibiting and anti-angiogenesis properties. These attributes make it a candidate for further clinical trials aimed at understanding its efficacy in various cancer types .

1.3 Other Therapeutic Uses

TETA has also been investigated for its role in managing other conditions, including certain neurodegenerative diseases and as a potential therapeutic agent in cardiovascular diseases due to its antioxidant properties .

Industrial Applications

2.1 Corrosion Inhibition

TETA is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness is enhanced when used in films that protect metals from corrosion, particularly when chloride ions are present. Studies indicate that hydration of TETA-based films can accelerate corrosion processes, which is critical for understanding and mitigating corrosion in metal structures .

2.2 Synthesis of Polymeric Materials

In materials science, TETA serves as a hardener for epoxy resins and is used in the production of polymeric materials that require enhanced thermal stability and mechanical properties. It acts as a curing agent, improving the durability of products made from these resins .

Case Studies

作用机制

Triethylenetetramine hydrate exerts its effects primarily through chelation of metal ions, particularly copper. It forms stable complexes with copper ions, which are then excreted from the body. This mechanism is particularly useful in the treatment of Wilson’s disease, where excess copper accumulation occurs . Additionally, this compound can induce autophagy through the activation of spermidine/spermine N1-acetyltransferase 1, leading to the depletion of intracellular acetyl coenzyme A and subsequent deacetylation of cytoplasmic proteins .

相似化合物的比较

Similar Compounds

Ethylenediamine: A simpler diamine with similar chelating properties.

Diethylenetriamine: A triamine with similar applications in coordination chemistry and industry.

Spermidine: A natural polyamine with similar biological activities

Uniqueness

Triethylenetetramine hydrate is unique due to its higher chelating efficiency for copper ions compared to other similar compounds. Its ability to form stable complexes with copper makes it particularly effective in medical applications such as the treatment of Wilson’s disease .

生物活性

Triethylenetetramine hydrate (TETA) is a polyamine compound known for its chelating properties, particularly its ability to bind copper ions. It is primarily used in the treatment of Wilson's disease, a genetic disorder that leads to excessive copper accumulation in the body. Beyond its established medical applications, TETA has garnered attention for its potential biological activities, including anti-cancer effects and implications in various metabolic disorders.

Chemical Structure and Properties

TETA is characterized by the formula , and its structure consists of four amine groups that allow for effective chelation of metal ions. The compound exists in several forms, including triethylenetetramine dihydrochloride (TETA·2HCl), which is the salt form commonly used in clinical settings .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂₀N₄O |

| Molecular Weight | 148.25 g/mol |

| Solubility | Soluble in water |

| pH | Neutral to slightly basic |

Copper Chelation and Wilson's Disease

TETA acts as a selective copper(II) chelator, promoting urinary excretion of copper and thereby reducing its toxic accumulation in tissues . This mechanism is crucial for patients with Wilson's disease who cannot tolerate other treatments like penicillamine. Clinical studies have demonstrated that TETA effectively lowers serum copper levels and improves liver function tests in affected individuals .

Anti-Cancer Properties

Recent research has indicated that TETA may possess anti-cancer properties. It has been shown to inhibit telomerase activity, which is often upregulated in cancer cells, suggesting a potential role in tumor growth inhibition . Furthermore, TETA's ability to chelate copper can reduce oxidative stress and inflammation, both of which are associated with cancer progression.

Case Study: TETA in Cancer Treatment

In a preliminary study involving animal models, TETA was administered to assess its impact on tumor growth. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that TETA may exert cytotoxic effects on cancer cells through its chelation properties .

Metabolic Effects

TETA has also been investigated for its effects on metabolic disorders such as diabetes. In diabetic rat models, TETA administration resulted in improved renal function and reduced markers of nephropathy without affecting blood glucose levels . This suggests that TETA may have protective effects against diabetes-related complications.

Toxicity and Safety Profile

Despite its therapeutic benefits, TETA has demonstrated moderate toxicity under certain conditions. Acute toxicity studies indicate that while it has low oral toxicity (LD50 > 2000 mg/kg), dermal exposure can lead to irritation and sensitization . Long-term studies have shown adverse effects at high doses, including liver and kidney weight changes and body weight reduction in animal models .

Table 2: Toxicity Data for Triethylenetetramine

| Exposure Route | LD50 Value | Observed Effects |

|---|---|---|

| Oral (rat) | >2000 mg/kg | Low acute toxicity |

| Dermal (rabbit) | 550-805 mg/kg | Moderate toxicity; skin irritation |

| Inhalation (rat) | Not observed | No significant irritation noted |

常见问题

Basic Research Questions

Q. How can anhydrous triethylenetetramine be synthesized and verified for experimental use?

Anhydrous triethylenetetramine is prepared via azeotropic distillation with toluene from its hydrate form. The process involves refluxing the hydrate in toluene using a Dean-Stark trap to remove water over 72 hours. Purity is confirmed via ¹H NMR, ensuring the absence of water peaks (~1.5–2.0 ppm) and verifying structural integrity of the free base. This method avoids contamination from residual solvents or incomplete dehydration .

Q. What is the structural basis for triethylenetetramine’s copper-chelating properties?

Triethylenetetramine contains four nitrogen atoms in its backbone (H₂N–CH₂–CH₂–NH–CH₂–CH₂–NH–CH₂–CH₂–NH₂). The terminal and central nitrogen atoms coordinate with cupric ions (Cu²⁺) to form a stable, octahedral chelate complex. This property underpins its therapeutic use in Wilson’s disease, where it facilitates urinary copper excretion. Experimental validation includes UV-Vis spectroscopy to monitor Cu²⁺ binding and competition assays with alternative chelators like penicillamine .

Q. How do triethylenetetramine dihydrochloride and tetrahydrochloride differ in preparation and stability?

The dihydrochloride salt forms when two equivalents of HCl react with the free base, protonating the terminal amines. Further HCl addition yields the tetrahydrochloride salt (protonating all four nitrogens). The dihydrochloride is hygroscopic and requires storage in desiccators, while the tetrahydrochloride exhibits better crystallinity. Stability tests (e.g., thermogravimetric analysis) show the dihydrochloride decomposes at ~200°C, whereas the tetrahydrochloride remains stable up to 250°C .

Advanced Research Questions

Q. What methodologies compare the pharmacokinetic efficacy of triethylenetetramine salts in Wilson’s disease models?

In vivo studies involve administering equimolar doses of dihydrochloride and tetrahydrochloride to animal models (e.g., Atp7b⁻/⁻ mice). Copper excretion is quantified via ICP-MS in urine and feces. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are derived from plasma concentration-time curves. Recent clinical trials (e.g., GMP-Orphan SAS, 2018) highlight the tetrahydrochloride’s improved bioavailability due to enhanced solubility in gastric fluid .

Q. How can triethylenetetramine’s affinity for non-copper metals be quantified in aqueous systems?

Voltammetric titration (e.g., polarography with a dropping mercury electrode) measures stability constants (log K) for complexes with metals like In³⁺ or Cd²⁺. Competing ligands (e.g., diglycolic acid) are introduced to assess selectivity. For example, log K for In³⁺-triethylenetetramine complexes exceeds 12, indicating strong binding. Spectrophotometric competition assays using metallochromic indicators (e.g., Eriochrome Black T) further validate metal displacement dynamics .

Q. What experimental parameters optimize triethylenetetramine’s use in heavy metal removal via foam separation?

Foam separation efficiency for Cd²⁺, Zn²⁺, and Mn²⁺ depends on pH (optimized at 8–9), surfactant concentration (e.g., 0.1 mM SDS), and gas flow rate. Triethylenetetramine acts as a collector, forming metal-ligand complexes adsorbed at the gas-liquid interface. Recovery rates (>90%) are quantified via AAS or ICP-OES. Critical micelle concentration (CMC) measurements ensure surfactant efficacy without interference from the chelator .

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in reported stability constants for metal complexes may arise from ionic strength differences (e.g., 0.1 M KCl vs. 0.5 M NaClO₄). Standardize buffer conditions and validate via multiple techniques (e.g., calorimetry, NMR) .

- Experimental Design : For hydrate morphology studies, use high-pressure reactors (e.g., LARS simulator) to replicate natural gas hydrate conditions. Monitor phase transitions via Raman spectroscopy .

属性

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQPBHOGJVOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583472 | |

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305808-21-3 | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。